(2-Benzylphenyl)hydrazine hydrochloride
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Overview
Description
(2-Benzylphenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C13H15ClN2 and its molecular weight is 234.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Disease Treatment and Analysis
Hydrazines, including compounds similar to (2-Benzylphenyl)hydrazine hydrochloride, have been explored for their medicinal and analytical applications. Notably, monoamine oxidase inhibitors, which include hydrazine derivatives, show antihypertensive effects in humans, suggesting potential therapeutic applications (Maxwell, Bernstein, Roth, & Kleeman, 1960). Additionally, hydrazine compounds play a role in analytical chemistry, particularly in controlling and analyzing genotoxic impurities in pharmaceuticals, highlighting their importance in ensuring drug safety and efficacy (Elder, Snodin, & Teasdale, 2011).
Environmental and Safety Considerations
Research on hydrazines also delves into environmental and safety considerations, particularly concerning their toxicity and carcinogenic potential. Studies have indicated that hydrazines, as a class, may pose significant health risks due to their carcinogenic properties, with exposure occurring through various means including occupational settings and drug therapy (Tóth, 1994; Tóth, 2000). This underscores the importance of careful handling and regulatory oversight when working with hydrazine compounds in research and industrial applications.
Potential for Green Chemistry
Innovative research has explored the reduction of graphene oxide using plant extracts as a sustainable alternative to traditional reducing agents like hydrazine, which are toxic and environmentally hazardous. This approach signifies a shift towards green chemistry, offering a method to produce reduced graphene oxide in a more environmentally friendly and potentially safer manner (Ismail, 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Hydrazine derivatives, such as hydralazine, are known to be antihypertensive agents . They are used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .
Mode of Action
Hydrazine derivatives are known to form hydrazones by reacting with carbonyls . This reaction is similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Biochemical Pathways
The formation of hydrazones from hydrazine derivatives is a known biochemical reaction .
Properties
IUPAC Name |
(2-benzylphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYNUBVNXXPWOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.